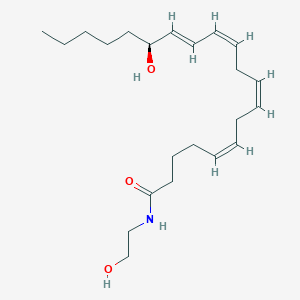

15(S)-HETE Ethanolamide

Beschreibung

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQKRCUYLKDPEK-BPVVGZHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of 15(S)-HETE Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA), an oxidized metabolite of the endocannabinoid anandamide (B1667382) (AEA). The primary pathway involves the stereospecific oxygenation of anandamide by 15-lipoxygenase-1 (15-LOX-1), followed by the reduction of the resulting hydroperoxy intermediate. This document details the enzymatic steps, presents relevant quantitative data, outlines experimental protocols for synthesis and detection, and illustrates the key pathways using logical diagrams. Understanding the formation of 15(S)-HETE-EA is crucial for elucidating its physiological and pathophysiological roles and for the development of novel therapeutics targeting the endocannabinoid system.

Introduction

The endocannabinoid system, a ubiquitous lipid signaling network, plays a critical role in regulating a myriad of physiological processes. Anandamide (N-arachidonoylethanolamine; AEA), one of the primary endogenous cannabinoids, is known to be metabolized through several enzymatic pathways, leading to a diverse array of bioactive lipids. One such pathway is its oxidation by lipoxygenases, which generates hydroxylated derivatives. This guide focuses on the biosynthesis of a specific metabolite, 15(S)-HETE Ethanolamide, detailing the molecular transformations and the enzymes involved.

The Biosynthetic Pathway of 15(S)-HETE Ethanolamide

The formation of 15(S)-HETE Ethanolamide is a two-step enzymatic process initiated from the precursor anandamide.

Step 1: Oxygenation of Anandamide by 15-Lipoxygenase-1

The key enzyme initiating the biosynthesis is 15-lipoxygenase-1 (15-LOX-1), a non-heme iron-containing dioxygenase.[1] This enzyme catalyzes the regio- and stereospecific insertion of molecular oxygen into the arachidonoyl backbone of anandamide. Specifically, 15-LOX-1 abstracts a hydrogen atom from the C-13 position, leading to the formation of a pentadienyl radical. Molecular oxygen then attacks the C-15 position, forming a hydroperoxy group. This reaction yields 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HpETE-EA).[2]

Step 2: Reduction of 15(S)-HpETE-EA

The hydroperoxy intermediate, 15(S)-HpETE-EA, is unstable and is rapidly reduced to its corresponding stable hydroxy derivative, 15(S)-HETE Ethanolamide. This reduction is catalyzed by peroxidases, with glutathione (B108866) peroxidases (GPXs) being the likely candidates, as they are known to reduce lipid hydroperoxides.[3]

Quantitative Data

The following table summarizes the available quantitative data related to the biosynthesis and activity of 15(S)-HETE Ethanolamide.

| Parameter | Value | Enzyme/Receptor | Substrate/Ligand | Reference |

| Km | 108 µM | Human 15-Lipoxygenase-1 (ALOX15) | Anandamide (AEA) | [1] |

| Ki | 600 nM | Cannabinoid Receptor 1 (CB1) | 15(S)-HETE Ethanolamide | [2][4] |

| Ki (for comparison) | 90 nM | Cannabinoid Receptor 1 (CB1) | Anandamide (AEA) | [2][4] |

Experimental Protocols

Enzymatic Synthesis of 15(S)-HETE Ethanolamide

This protocol describes the in vitro synthesis of 15(S)-HETE-EA using purified 15-lipoxygenase.

Materials:

-

Purified human recombinant 15-lipoxygenase-1 (15-LOX-1)

-

Anandamide (AEA)

-

Reaction Buffer: 0.1 M Tris-HCl, pH 7.4

-

Glutathione (GSH)

-

Glutathione Peroxidase (GPX)

-

Ethyl acetate

-

Solid Phase Extraction (SPE) C18 cartridges

Procedure:

-

Prepare a solution of anandamide in ethanol.

-

In a reaction vessel, combine the reaction buffer, purified 15-LOX-1, and anandamide solution. The final concentration of anandamide should be in the range of 50-100 µM.

-

Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.

-

To reduce the hydroperoxy intermediate, add glutathione (to a final concentration of 1 mM) and a catalytic amount of glutathione peroxidase.

-

Continue the incubation for an additional 15 minutes at 37°C.

-

Stop the reaction by adding two volumes of ice-cold ethyl acetate.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the upper organic layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a small volume of methanol (B129727)/water (50:50, v/v) for purification.

-

Purify the 15(S)-HETE-EA using a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water.

-

Collect the fractions and analyze for the presence of 15(S)-HETE-EA by LC-MS/MS.

Detection and Quantification of 15(S)-HETE Ethanolamide by LC-MS/MS

This protocol provides a general framework for the analysis of 15(S)-HETE-EA using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 40% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): m/z 364.3 [M+H]+

-

Product Ion (Q3) for Quantification: m/z 62.1 (corresponding to the ethanolamine (B43304) head group)

-

Product Ion (Q3) for Confirmation: A second product ion specific to the fatty acid backbone should be monitored.

-

-

Internal Standard: A deuterated analog of 15(S)-HETE-EA should be used for accurate quantification.

Signaling Pathways and Biological Activity

15(S)-HETE Ethanolamide exhibits biological activity, although it is generally less potent than its precursor, anandamide, at the cannabinoid receptor 1 (CB1).[2][4] It has also been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2][4] This inhibition could potentially lead to an increase in the levels of other endocannabinoids.

The free acid form, 15(S)-HETE, is a known agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ/δ.[1][5] Activation of these nuclear receptors can modulate gene expression involved in inflammation and cell proliferation.[6] While the direct effects of 15(S)-HETE-EA on PPARs are not as well-characterized, its structural similarity to 15(S)-HETE suggests that it may have some activity at these receptors.

Furthermore, 15(S)-HETE has been implicated in angiogenesis through the PI3K/Akt/mTOR signaling pathway and has anti-apoptotic effects via the inducible nitric oxide synthase (iNOS) pathway.[7] The extent to which 15(S)-HETE-EA shares these signaling properties remains an active area of investigation.

Diagrams

Biosynthetic Pathway of 15(S)-HETE Ethanolamide

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of 15(S)-HETE Ethanolamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoyl ethanolamide (15(S)-HETE Ethanolamide) is an oxygenated metabolite of the endocannabinoid anandamide (B1667382) (AEA).[1][2][3] Its discovery has unveiled a deeper layer of complexity within the endocannabinoid system, highlighting the intricate crosstalk with eicosanoid signaling pathways. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of 15(S)-HETE Ethanolamide. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways and workflows to serve as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development.

Discovery and Biological Significance

The discovery of 15(S)-HETE Ethanolamide emerged from investigations into the metabolic fate of anandamide. It was identified as a product of the enzymatic oxygenation of AEA by 15-lipoxygenase (15-LOX), an enzyme also involved in the synthesis of inflammatory mediators from arachidonic acid.[3][4][5] This finding established a direct link between the endocannabinoid and lipoxygenase pathways, suggesting a potential modulatory role for this metabolite in physiological and pathophysiological processes.

Biologically, 15(S)-HETE Ethanolamide exhibits a distinct pharmacological profile compared to its precursor, anandamide. It is a significantly less potent agonist at the cannabinoid type 1 (CB1) receptor and does not appear to bind to the cannabinoid type 2 (CB2) receptor.[4] Additionally, it has been reported to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[4][6]

Data Presentation

Table 1: Physicochemical Properties of 15(S)-HETE Ethanolamide

| Property | Value | Reference |

| Chemical Name | 15(S)-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,13E-eicosatetraenamide | [4] |

| Synonyms | 15(S)-HAEA, 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide | [4] |

| Molecular Formula | C₂₂H₃₇NO₃ | [4] |

| Molecular Weight | 363.5 g/mol | [4] |

| CAS Number | 161744-53-2 | [4] |

| Appearance | Solution in ethanol | [4] |

| λmax | 236 nm | [4] |

| Storage Temperature | -20°C | [4] |

Table 2: Quantitative Biological Data for 15(S)-HETE Ethanolamide

| Parameter | Value | Biological System | Reference |

| CB1 Receptor Binding Affinity (Ki) | 600 nM | Rat Brain Membranes | [4] |

| Anandamide CB1 Receptor Binding Affinity (Ki) | 90 nM | Rat Brain Membranes | [4] |

| 15-Lipoxygenase Michaelis-Menten Constant (Km) for Anandamide | 108 µM | Human 15-Lipoxygenase-1 | [7] |

| FAAH Inhibition | Activity reported, IC₅₀ not specified | Not specified | [4][6] |

Experimental Protocols

Protocol for Isolation and Purification of 15(S)-HETE Ethanolamide from Brain Tissue

This protocol is adapted from established methods for the extraction of endocannabinoids and related lipids from brain tissue.[8][9][10][11]

Materials:

-

Rat brain tissue

-

Liquid nitrogen

-

Homogenizer (e.g., glass-Teflon potter homogenizer)

-

Extraction Solvent: Chloroform:Methanol (B129727) (2:1, v/v) with 0.01% butylated hydroxytoluene (BHT)

-

0.9% NaCl solution

-

Solid-Phase Extraction (SPE) C18 cartridges

-

SPE Conditioning Solvents: Methanol, Water

-

SPE Elution Solvent: Acetonitrile

-

Nitrogen evaporator

-

HPLC-MS/MS system

Procedure:

-

Tissue Homogenization:

-

Excise rat brain tissue and immediately flash-freeze in liquid nitrogen.

-

Weigh the frozen tissue and transfer to a pre-chilled glass homogenizer.

-

Add 20 volumes of ice-cold Extraction Solvent.

-

Homogenize thoroughly on ice until a uniform suspension is achieved.

-

-

Lipid Extraction (Folch Method):

-

Transfer the homogenate to a glass tube.

-

Add 0.2 volumes of 0.9% NaCl solution.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the lipid extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the lipids with 5 mL of acetonitrile.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a known volume of mobile phase (e.g., 100 µL of Acetonitrile:Water, 1:1, v/v) for HPLC-MS/MS analysis.

-

Protocol for HPLC-MS/MS Quantification of 15(S)-HETE Ethanolamide

This method is based on established LC-MS/MS protocols for endocannabinoid analysis.[8][12][13]

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).[8]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate to 50% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.[12]

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

15(S)-HETE Ethanolamide: Precursor ion [M+H]⁺ m/z 364.3 → Product ion m/z 62.1 (corresponding to the ethanolamine (B43304) fragment).

-

Anandamide (for comparison): Precursor ion [M+H]⁺ m/z 348.3 → Product ion m/z 62.1.

-

-

Internal Standard: Use a deuterated analog of anandamide (e.g., AEA-d8) for quantification.[12]

Protocol for In Vitro 15-Lipoxygenase Activity Assay with Anandamide

This protocol is adapted from standard lipoxygenase activity assays.[5]

Materials:

-

Recombinant human 15-lipoxygenase-1.

-

Anandamide substrate solution (in ethanol).

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.4.

-

Spectrophotometer.

Procedure:

-

Prepare a stock solution of anandamide in ethanol.

-

In a quartz cuvette, add the Reaction Buffer and an appropriate amount of the anandamide stock solution to achieve the desired final concentration.

-

Initiate the reaction by adding a small amount of the 15-lipoxygenase enzyme solution.

-

Immediately monitor the increase in absorbance at 236 nm, which corresponds to the formation of the conjugated diene in the 15-hydroperoxyeicosatetraenoyl ethanolamide (15-HpETE-EA) intermediate.

-

The initial rate of the reaction can be used to determine enzyme kinetics (Km and Vmax) by varying the concentration of anandamide.

Protocol for Competitive CB1 Receptor Binding Assay

This protocol is based on standard radioligand binding assays for cannabinoid receptors.[1][14][15][16]

Materials:

-

Rat brain membrane preparation (source of CB1 receptors).

-

Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[15]

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[15]

-

15(S)-HETE Ethanolamide solutions of varying concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

In reaction tubes, combine the rat brain membrane preparation, a fixed concentration of [³H]CP55,940, and varying concentrations of unlabeled 15(S)-HETE Ethanolamide (or a reference compound like anandamide).

-

Incubate at 30°C for 60 minutes.[15]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

The concentration of 15(S)-HETE Ethanolamide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol for Measurement of Intracellular cAMP Levels

This protocol is designed to assess the functional activity of 15(S)-HETE Ethanolamide at the CB1 receptor.[17][18][19]

Materials:

-

CHO cells stably expressing the human CB1 receptor (CHO-CB1).

-

15(S)-HETE Ethanolamide solutions of varying concentrations.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Plate CHO-CB1 cells in a 96-well plate and grow to confluency.

-

Pre-treat the cells with varying concentrations of 15(S)-HETE Ethanolamide for 15 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production for 15 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

A decrease in forskolin-stimulated cAMP levels indicates Gi/o-coupled receptor agonism.

Mandatory Visualization

Signaling Pathway of 15(S)-HETE Ethanolamide Formation and Action

Caption: Biosynthesis and signaling of 15(S)-HETE Ethanolamide.

Experimental Workflow for Isolation and Quantification

Caption: Workflow for isolating and quantifying 15(S)-HETE Ethanolamide.

Workflow for CB1 Receptor Binding Assay

Caption: Workflow for determining CB1 receptor binding affinity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Oxygenation of Anandamide by Lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative profiling of endocannabinoids and related compounds in rat brain using liquid chromatography-tandem electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel integrated extraction protocol for multi-omic studies in heavily degraded samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 17. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous role of 15(S)-HETE Ethanolamide in physiological processes

An In-depth Technical Guide to the Endogenous Role of 15(S)-HETE Ethanolamide

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide, or 15(S)-HETE-EA, is an endogenous oxidized metabolite of N-arachidonoylethanolamine (anandamide, AEA), a primary endocannabinoid neurotransmitter. As a product of the intersection between the endocannabinoid and eicosanoid pathways, 15(S)-HETE-EA and its metabolic precursors and products are emerging as significant signaling molecules in their own right. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, signaling mechanisms, and physiological functions of 15(S)-HETE-EA, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism

The endogenous levels of 15(S)-HETE-EA are tightly regulated by a balance of enzymatic synthesis and degradation. It is not directly synthesized but arises from the metabolic transformation of anandamide (B1667382).

Biosynthesis: The primary pathway for the formation of 15(S)-HETE-EA is the oxygenation of anandamide by 15-lipoxygenase (15-LOX).[1][2][3] This enzyme, particularly the 15-LOX-1 isoform found in cells like eosinophils, neutrophils, and reticulocytes, catalyzes the introduction of a hydroperoxy group onto anandamide, which is subsequently reduced to a hydroxy group, forming 15(S)-HETE-EA.[1][2][3] The enzymatic reaction maintains the same stereospecificity as the conversion of arachidonic acid to 15(S)-HETE, yielding the (S)-enantiomer.[3] While anandamide can be metabolized by other enzymes like cyclooxygenase-2 (COX-2) and cytochrome P450, 15-LOX is the key enzyme for this specific metabolite.[4][5]

Metabolism and Degradation: The primary catabolic route for 15(S)-HETE-EA is hydrolysis by fatty acid amide hydrolase (FAAH).[1][6] This enzyme cleaves the amide bond, releasing 15(S)-HETE and ethanolamine, thereby terminating the signaling activity of the parent molecule.[6] Interestingly, 15(S)-HETE-EA itself has been shown to act as an inhibitor of FAAH, suggesting a potential feedback mechanism to regulate its own levels and those of other endocannabinoids like anandamide.[1] The resulting metabolite, 15(S)-HETE, is a bioactive lipid that can be further metabolized, for instance by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-ETE.[7]

Signaling Pathways and Molecular Targets

15(S)-HETE-EA exerts its biological effects by interacting with a distinct set of molecular targets, which differ in some respects from its parent compound, anandamide.

Cannabinoid Receptors: 15(S)-HETE-EA demonstrates a significantly lower affinity for the cannabinoid type 1 (CB1) receptor compared to anandamide.[1][8] It does not appear to bind to the cannabinoid type 2 (CB2) receptor.[8] This suggests that while it is part of the endocannabinoidome, its primary actions may not be mediated through classical cannabinoid receptor agonism.

Peroxisome Proliferator-Activated Receptors (PPARs): A significant aspect of 15(S)-HETE-EA's function may be mediated by its hydrolysis product, 15(S)-HETE. Both the 15(S) and 15(R) enantiomers of HETE are potent endogenous agonists for PPARs, with a preference for PPARβ/δ and also showing activity at PPARγ.[9][10] Activation of these nuclear receptors leads to the regulation of target gene expression involved in metabolism, inflammation, and cell proliferation.[11][12] Therefore, the generation of 15(S)-HETE following the hydrolysis of 15(S)-HETE-EA provides a direct link to PPAR-mediated signaling cascades.

Physiological and Pathophysiological Roles

The biological functions of 15(S)-HETE-EA are being actively investigated, with current knowledge largely inferred from studies on its metabolic precursor (AEA) and product (15(S)-HETE).

Inflammation: The 15-LOX pathway is deeply involved in inflammation, though its role is complex and context-dependent. High levels of 15(S)-HETE are found in the bronchi of asthmatic patients, suggesting a pro-inflammatory role in airway disease.[13] In rheumatoid arthritis, 15(S)-HETE has been shown to increase the expression of matrix metalloproteinase-2 (MMP-2), contributing to tissue degradation.[14] Conversely, other studies associate the 15-LOX pathway with the resolution of inflammation, partly through the generation of specialized pro-resolving mediators and activation of PPARs.[10][15]

Cancer: There is compelling evidence for the involvement of the 15-LOX/15(S)-HETE axis in cancer. In non-small cell lung cancer (NSCLC), the levels of 15-LOX enzymes and their metabolites, 15(S)-HETE and 13(S)-HODE, are significantly reduced.[12][16] Restoring the levels of 15(S)-HETE, either exogenously or by overexpressing 15-LOX, inhibits cancer cell proliferation and induces apoptosis.[16] This anti-neoplastic effect is believed to be mediated through the activation of PPARγ.[12][16]

Cardiovascular System: In the cardiovascular system, 15(S)-HETE has demonstrated dual roles. It has been found at elevated levels in ischemic heart tissue and may enhance clot formation, suggesting a potential contribution to thrombosis.[17] However, it also exerts a protective, anti-apoptotic effect on pulmonary artery smooth muscle cells, which could be beneficial in conditions like pulmonary hypertension.[18]

Quantitative Data Summary

The following tables summarize key quantitative data related to 15(S)-HETE-EA and its associated molecules from published literature.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Source |

|---|---|---|---|

| 15(S)-HETE Ethanolamide | Human CB1 | 600 | [1] |

| Anandamide (AEA) | Human CB1 | 90 |[1] |

Table 2: Kinetic and Concentration Data

| Parameter | Value | Context | Source |

|---|---|---|---|

| Hydrolysis of Anandamide | t1/2 = 2.5 min | In mouse splenocytes | [6] |

| Metabolism of 15(S)-HETE | t1/2 = 21 min | Conversion to 15-oxo-ETE in R15L cells | [7] |

| 15(S)-HETE Release | 258 ± 76 ng / 106 cells | From human bronchial epithelial cells stimulated with 30 µM arachidonic acid |[19] |

Experimental Protocols

This section details common methodologies used to investigate the synthesis, signaling, and function of 15(S)-HETE-EA.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS): The quantification of 15(S)-HETE-EA and related lipids from biological matrices is typically performed using LC-MS or LC-MS/MS.

-

Sample Preparation: Tissues or cells are homogenized in a solvent mixture (e.g., methanol (B129727) or acetonitrile) often containing an internal standard (e.g., a deuterated analog) to correct for extraction losses. Lipids are then extracted using a liquid-liquid or solid-phase extraction method.

-

Chromatography: The lipid extract is injected onto a reverse-phase HPLC column (e.g., a C18 column) to separate the analytes based on their hydrophobicity. A gradient elution with solvents like water, methanol, and acetonitrile, often containing a modifier like formic acid or ammonium (B1175870) acetate, is used.

-

Mass Spectrometry: The eluent from the HPLC is directed to a mass spectrometer, typically a triple quadrupole instrument. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for the analyte is selected and fragmented, and a specific product ion is monitored for highly selective and sensitive detection.[7]

Receptor Binding Assays: To determine the binding affinity of 15(S)-HETE-EA to cannabinoid receptors, competitive binding assays are employed.

-

Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO cells transfected with the human CB1 receptor) are prepared.

-

Assay: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]CP-55,940 or [3H]SR141716A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (15(S)-HETE-EA).[20]

-

Detection: After incubation, the membrane-bound radioactivity is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filter is measured using a scintillation counter.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity.[20]

Cell-Based Functional Assays (PPAR Activity): To assess the functional activity of 15(S)-HETE (the metabolite of 15(S)-HETE-EA) on PPARs, reporter gene assays are commonly used.

-

Cell Culture: A suitable cell line (e.g., HEK293T or a cancer cell line like A549) is co-transfected with two plasmids: one expressing the PPAR of interest and another containing a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).

-

Treatment: The transfected cells are treated with the test compound (e.g., 15(S)-HETE) for a specified period (e.g., 24 hours).

-

Measurement: Cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

-

Analysis: An increase in reporter activity relative to vehicle-treated control cells indicates that the compound activates the PPAR signaling pathway.[16]

Conclusion and Future Directions

15(S)-HETE ethanolamide is a unique signaling lipid that bridges the endocannabinoid and eicosanoid systems. While its direct interaction with CB1 receptors is weak, its metabolic conversion to 15(S)-HETE provides a potent mechanism for activating PPAR nuclear receptors. This positions the 15-LOX-AEA pathway as a crucial modulator of physiological processes, including inflammation, cancer progression, and cardiovascular function.

Future research should focus on elucidating the specific cellular contexts where 15(S)-HETE-EA is endogenously produced and acts. Developing more selective pharmacological tools to modulate 15-LOX and FAAH activity will be critical to dissecting its precise roles and evaluating the therapeutic potential of targeting this pathway for diseases ranging from lung cancer to inflammatory disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 15-Lipoxygenases and its metabolites 15(S)-HETE and 13(S)-HODE in the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Involvement of 15-lipoxygenase in the inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Release of 15-hydroxyeicosatetraenoic acid (15-HETE) and prostaglandin E2 (PGE2) by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 15(S)-HETE Ethanolamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the mechanism of action of 15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide, a significant metabolite of the endocannabinoid anandamide (B1667382). This document details its interaction with cannabinoid receptors, its enzymatic regulation, and the associated signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Interactions and Biological Functions

15(S)-HETE ethanolamide is an endogenous lipid mediator formed from the oxygenation of anandamide by the 15-lipoxygenase (15-LOX) enzyme. Its biological activities are primarily dictated by its interactions with the cannabinoid receptor 1 (CB1) and the fatty acid amide hydrolase (FAAH) enzyme.

Cannabinoid Receptor Binding

15(S)-HETE ethanolamide is a recognized ligand for the cannabinoid receptor 1 (CB1), albeit with a lower affinity than the primary endocannabinoid, anandamide.[1] It has been demonstrated that 15(S)-HETE ethanolamide does not exhibit significant binding to the cannabinoid receptor 2 (CB2).[1] This selectivity for CB1 suggests a more targeted role in the central nervous system and peripheral tissues where CB1 receptors are predominantly expressed.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

In addition to its receptor-binding activity, 15(S)-HETE ethanolamide also functions as an inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the principal enzyme responsible for the degradation of anandamide and other fatty acid amides. By inhibiting FAAH, 15(S)-HETE ethanolamide can indirectly potentiate endocannabinoid signaling by increasing the local concentrations of anandamide and other FAAH substrates. While the inhibitory action is established, a specific IC50 or Ki value for 15(S)-HETE ethanolamide against FAAH is not prominently available in the current body of scientific literature.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of 15(S)-HETE ethanolamide and its parent compound, anandamide, with their primary molecular targets.

| Compound | Target | Parameter | Value | Reference |

| 15(S)-HETE Ethanolamide | Human CB1 Receptor | K_i | 600 nM | [1] |

| Human CB2 Receptor | Binding | No significant binding | [1] | |

| Fatty Acid Amide Hydrolase (FAAH) | Activity | Inhibitor | [1] | |

| Anandamide (AEA) | Human CB1 Receptor | K_i | 90 nM | [1] |

Signaling Pathways

While direct studies on the downstream signaling cascades initiated by 15(S)-HETE ethanolamide are limited, the pathways activated by its structurally similar precursor, 15(S)-HETE, provide significant insights. It is hypothesized that 15(S)-HETE ethanolamide, upon binding to the CB1 receptor, may trigger similar intracellular events.

The known signaling pathways activated by 15(S)-HETE include:

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: 15(S)-HETE has been shown to activate the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

-

Janus Kinase 2-Signal Transducer and Activator of Transcription 5B (Jak2-STAT5B) Signaling: This pathway is crucial for cytokine signaling and has been implicated in 15(S)-HETE-induced cellular processes.

-

Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) Pathway: Activation of this pathway by 15(S)-HETE is associated with cell growth, proliferation, and survival.

-

Calcium Mobilization: 15(S)-HETE can induce an increase in intracellular calcium concentration ([Ca²⁺]i) through the activation of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors and other calcium channels. This mobilization is a critical event in many signal transduction processes.

Below are diagrams illustrating these key signaling pathways and the experimental workflows to investigate them.

References

An In-depth Technical Guide to the Signaling Cascades Activated by 15(S)-HETE Ethanolamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide is an endocannabinoid metabolite produced through the oxygenation of anandamide (B1667382) by 15-lipoxygenase (15-LOX). While it exhibits a lower affinity for the cannabinoid receptor 1 (CB1) compared to anandamide, its biological activity is multifaceted, stemming from its ability to inhibit fatty acid amide hydrolase (FAAH) and its likely hydrolysis to 15(S)-HETE. This guide delineates the signaling cascades initiated by 15(S)-HETE ethanolamide, with a significant focus on the downstream effects of its active metabolite, 15(S)-HETE. The elucidated pathways include the mitogen-activated protein kinase (MAPK) cascade, peroxisome proliferator-activated receptor (PPAR) activation, and modulation of intracellular calcium levels, all of which are critical in cellular processes such as proliferation, inflammation, and angiogenesis. This document provides a comprehensive overview of the current understanding, quantitative data, and detailed experimental protocols to facilitate further research and drug development targeting this signaling axis.

Introduction

The endocannabinoid system, a complex network of receptors, endogenous ligands, and metabolic enzymes, plays a pivotal role in regulating a myriad of physiological processes. 15(S)-HETE ethanolamide, an oxidized derivative of the endocannabinoid anandamide, has emerged as a significant signaling molecule. Its primary mechanisms of action are twofold: the inhibition of FAAH, the primary enzyme responsible for anandamide degradation, and its conversion to 15(S)-HETE, which in turn activates a host of intracellular signaling pathways. This guide provides an in-depth exploration of these signaling cascades, presenting key quantitative data and methodologies to empower researchers in their investigation of this compound's therapeutic potential.

Data Presentation: Quantitative Insights into 15(S)-HETE Signaling

The following tables summarize the key quantitative data associated with the biological activities of 15(S)-HETE ethanolamide and its principal metabolite, 15(S)-HETE.

Table 1: Receptor Binding and Enzyme Inhibition by 15(S)-HETE Ethanolamide

| Compound | Target | Parameter | Value | Cell/System | Reference |

| 15(S)-HETE Ethanolamide | CB1 Receptor | Ki | 600 nM | Rat Brain Membranes | [1] |

| Anandamide | CB1 Receptor | Ki | 90 nM | Rat Brain Membranes | [1] |

| 15(S)-HETE Ethanolamide | FAAH | Activity | Inhibits | Not Specified | [1] |

Table 2: Biological Effects and Pathway Activation by 15(S)-HETE

| Pathway/Effect | Parameter | Concentration | Effect | Cell Line/System | Reference |

| Cell Proliferation | IC50 | 30 µM | Inhibition of PC3 prostate carcinoma cell proliferation | PC3 cells | [1][2] |

| PPARγ Activation | - | 10 µM | > 2-fold induction of PPAR-dependent transcription | PC3 cells | [1][2] |

| Calcium Signaling | - | 1 µM | Increase in intracellular Ca2+ concentration | Pulmonary artery smooth muscle cells | [3] |

| MAPK (p38) | - | Not Specified | Activation of p38 MAPK pathway | MDA-MB-435 breast carcinoma cells | [4] |

| Angiogenesis (ERK) | - | Not Specified | Promotes angiogenesis via ERK pathway | Human umbilical vascular endothelial cells | |

| TGF-β Signaling | - | Not Specified | Mediates adventitia fibrosis via p38 MAPK-dependent TGF-β1/Smad2/3 | Hypoxic rat pulmonary artery fibroblasts | [5] |

Signaling Pathways Activated by 15(S)-HETE Ethanolamide

The signaling activity of 15(S)-HETE ethanolamide is primarily understood through the actions of its hydrolytic product, 15(S)-HETE. The following sections detail the key signaling cascades modulated by this metabolite.

Hydrolysis of 15(S)-HETE Ethanolamide to 15(S)-HETE

15(S)-HETE ethanolamide can be hydrolyzed by fatty acid amide hydrolase (FAAH) or other amidohydrolases to yield 15(S)-HETE and ethanolamine.[6] This conversion is a critical step, as 15(S)-HETE is a potent activator of several downstream signaling pathways.

Figure 1: Hydrolysis of 15(S)-HETE Ethanolamide.

Mitogen-Activated Protein Kinase (MAPK) Pathway

15(S)-HETE has been shown to activate the p38 MAPK pathway, a key regulator of cellular responses to stress and inflammation. This activation proceeds through the upstream kinases TAK1 and MKK6.[4] Additionally, 15(S)-HETE is implicated in the activation of the ERK pathway, which plays a crucial role in angiogenesis.

Figure 2: 15(S)-HETE-mediated p38 MAPK activation.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

15(S)-HETE acts as an agonist for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[1][2][7] This interaction leads to the inhibition of cancer cell proliferation and is a key mechanism of its anti-tumor effects.

Figure 3: PPARγ activation by 15(S)-HETE.

Calcium Signaling

15-HETE at a concentration of 1 µM has been demonstrated to induce an increase in intracellular calcium concentration ([Ca2+]i) in pulmonary artery smooth muscle cells.[3] This elevation in calcium is biphasic, involving an initial rapid release from intracellular stores via IP3 and ryanodine (B192298) receptors, followed by a sustained influx of extracellular calcium through L-type calcium channels and transient receptor potential canonical (TRPC) channels.

Figure 4: 15-HETE-induced calcium signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling cascades of 15(S)-HETE and its ethanolamide.

Western Blot for p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 MAPK in cell lysates following treatment with a substance of interest.

Figure 5: Western blot workflow for p-p38 detection.

Materials:

-

Cell culture reagents

-

15(S)-HETE

-

Lysis buffer (RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody (anti-phospho-p38 MAPK)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Stripping buffer

-

Primary antibody (anti-total p38 MAPK)

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with desired concentrations of 15(S)-HETE or vehicle for the appropriate time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-p38 MAPK antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an ECL reagent and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.[2][8][9]

Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[3][10][11]

Materials:

-

Cells cultured on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter

Procedure:

-

Cell Loading: Incubate cells grown on coverslips with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 in HBS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with HBS to remove extracellular dye.

-

Imaging: Mount the coverslip on the microscope stage. Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

-

Stimulation: Add 15(S)-HETE to the cells while continuously recording fluorescence images.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.

PPARγ Transactivation Assay

This reporter gene assay measures the activation of PPARγ by a ligand.[4][12][13]

Materials:

-

Host cells (e.g., HEK293T)

-

Expression vector for a GAL4-PPARγ-LBD fusion protein

-

Reporter vector with a luciferase gene under the control of a GAL4 upstream activating sequence (UAS)

-

Transfection reagent

-

15(S)-HETE

-

Luciferase assay reagent

Procedure:

-

Transfection: Co-transfect the host cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter vector.

-

Treatment: After transfection, treat the cells with various concentrations of 15(S)-HETE or a known PPARγ agonist (positive control) for 24 hours.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. An increase in luciferase activity indicates activation of PPARγ.

Conclusion

15(S)-HETE ethanolamide represents a fascinating signaling molecule with a dual mode of action that integrates the endocannabinoid and eicosanoid signaling pathways. Its ability to inhibit FAAH and serve as a precursor for the potent signaling lipid 15(S)-HETE positions it as a key player in a variety of cellular processes. The detailed understanding of its downstream signaling cascades, including the MAPK, PPAR, and calcium pathways, opens up new avenues for therapeutic intervention in diseases characterized by dysregulation of these pathways, such as cancer, inflammatory disorders, and cardiovascular diseases. The experimental protocols provided herein offer a robust framework for researchers to further unravel the complexities of 15(S)-HETE ethanolamide signaling and to accelerate the development of novel therapeutics targeting this important signaling nexus.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Source of the elevation Ca2+ evoked by 15-HETE in pulmonary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15S-Lipoxygenase-2 mediates arachidonic acid-stimulated adhesion of human breast carcinoma cells through the activation of TAK1, MKK6, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-LO/15-HETE mediated vascular adventitia fibrosis via p38 MAPK-dependent TGF-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brainvta.tech [brainvta.tech]

- 10. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 12. moodle2.units.it [moodle2.units.it]

- 13. journals.physiology.org [journals.physiology.org]

Receptor Binding Profile of 15(S)-HETE Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxidized metabolite of the endocannabinoid anandamide (B1667382) (AEA), formed through the action of 15-lipoxygenase (15-LOX). As a member of the growing class of oxidized endocannabinoids, its pharmacological profile is of significant interest for understanding endocannabinoid signaling and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the receptor binding profile of 15(S)-HETE-EA, detailing its interactions with key molecular targets. The information presented herein is intended to serve as a foundational resource for researchers in pharmacology, neuroscience, and drug discovery.

Quantitative Receptor Binding and Enzyme Inhibition Profile

The interaction of 15(S)-HETE-EA with various receptors and enzymes has been characterized to elucidate its biological activity. The following tables summarize the available quantitative data.

Table 1: Cannabinoid Receptor Binding Affinity

| Receptor | Ligand | Kᵢ (nM) | Species/System | Reference |

| CB₁ | 15(S)-HETE-EA | 600 | Rat Brain Membranes | [1] |

| Anandamide (AEA) | 90 | Rat Brain Membranes | [1] | |

| CB₂ | 15(S)-HETE-EA | No significant binding | Human (CHO cells) / Rat (Spleen) |

Table 2: Enzyme Inhibition

| Enzyme | Ligand | IC₅₀ (nM) | Species/System | Reference |

| FAAH | 15(S)-HETE-EA | Not Reported | Not Specified | [1] |

Table 3: Transient Receptor Potential Vanilloid 1 (TRPV1) Activity

| Receptor | Ligand | EC₅₀ (nM) | Species/System | Reference |

| TRPV1 | 15(S)-HETE-EA | Not Reported | Human |

Note: There is substantial evidence suggesting that 15(S)-HETE-EA is an agonist at the TRPV1 receptor. Studies have shown that human TRPV1 responds robustly to 15(S)-HETE-EA, and this activity is blocked by TRPV1 antagonists. However, a specific EC₅₀ value for receptor activation has not been reported.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide.

CB₁ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of 15(S)-HETE-EA for the CB₁ receptor.

Objective: To determine the inhibitory constant (Kᵢ) of 15(S)-HETE-EA at the CB₁ receptor using a radiolabeled cannabinoid agonist.

Materials:

-

Receptor Source: Rat brain membrane homogenate.

-

Radioligand: [³H]CP55,940 (a high-affinity CB₁ receptor agonist).

-

Test Compound: 15(S)-HETE-EA.

-

Reference Compound: Anandamide (AEA).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the rat brain membranes, a fixed concentration of [³H]CP55,940, and varying concentrations of the test compound (15(S)-HETE-EA) or reference compound (AEA).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow Diagram:

FAAH Inhibition Assay

This protocol describes a fluorescence-based assay to screen for and quantify the inhibitory activity of compounds against FAAH.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 15(S)-HETE-EA against FAAH.

Materials:

-

Enzyme Source: Recombinant human FAAH.

-

Substrate: A fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA).

-

Test Compound: 15(S)-HETE-EA.

-

Positive Control: A known FAAH inhibitor (e.g., URB597).

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA.

-

Black, flat-bottom 96- or 384-well microtiter plates.

-

Fluorescence Microplate Reader.

Procedure:

-

Compound Plating: Prepare serial dilutions of 15(S)-HETE-EA in the assay buffer and dispense into the wells of the microtiter plate. Include wells for a positive control, a negative control (vehicle), and a no-enzyme control.

-

Enzyme Addition: Add a solution of recombinant human FAAH to all wells except the no-enzyme control.

-

Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate AAMCA to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) over time at 37°C. The cleavage of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each concentration of 15(S)-HETE-EA is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

TRPV1 Activation Assay (Calcium Flux)

This protocol describes a cell-based assay to measure the activation of TRPV1 by monitoring changes in intracellular calcium concentration.

Objective: To determine the half-maximal effective concentration (EC₅₀) of 15(S)-HETE-EA for the activation of TRPV1.

Materials:

-

Cell Line: A human cell line (e.g., HEK293) stably expressing human TRPV1.

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

-

Test Compound: 15(S)-HETE-EA.

-

Positive Control: A known TRPV1 agonist (e.g., capsaicin).

-

Assay Buffer: HEPES-buffered saline or a similar physiological salt solution.

-

Black, clear-bottom 96- or 384-well microtiter plates.

-

Fluorescence Microplate Reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Plate the TRPV1-expressing cells in the microtiter plates and culture them until they form a confluent monolayer.

-

Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in the assay buffer for approximately 1 hour at 37°C. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

-

Baseline Measurement: Wash the cells with assay buffer to remove excess dye. Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for a short period.

-

Compound Addition: Using the instrument's liquid handler, add varying concentrations of 15(S)-HETE-EA or the positive control (capsaicin) to the wells.

-

Fluorescence Measurement: Immediately after compound addition, continuously monitor the fluorescence intensity. Activation of TRPV1 leads to an influx of extracellular calcium, which binds to the indicator dye and causes an increase in its fluorescence.

-

Data Analysis: The change in fluorescence intensity from baseline is used to quantify the cellular response. The EC₅₀ value is determined by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

Signaling Pathways

The biological effects of 15(S)-HETE-EA are mediated through its interaction with specific molecular targets, leading to the activation or inhibition of downstream signaling cascades.

CB₁ Receptor Signaling

As a ligand for the CB₁ receptor, 15(S)-HETE-EA is expected to modulate the canonical G-protein coupled signaling pathway associated with this receptor. Although less potent than AEA, its binding to CB₁ initiates a cascade of intracellular events.

Diagram of CB₁ Receptor Signaling:

TRPV1 Signaling

As a putative agonist of the TRPV1 channel, 15(S)-HETE-EA is thought to directly bind to and open this non-selective cation channel, leading to an influx of calcium ions.

Diagram of TRPV1 Activation:

Consequence of FAAH Inhibition

By inhibiting FAAH, 15(S)-HETE-EA prevents the degradation of anandamide and other fatty acid amides. This leads to an accumulation of these endocannabinoids, thereby potentiating their signaling through their respective receptors (e.g., CB₁).

Diagram of FAAH Inhibition Consequence:

Conclusion

15(S)-HETE Ethanolamide exhibits a multifaceted pharmacological profile, acting as a low-micromolar affinity ligand for the CB₁ receptor, an inhibitor of FAAH, and a putative agonist of the TRPV1 channel. Its lack of affinity for the CB₂ receptor suggests a degree of selectivity in its interactions with the endocannabinoid system. The methodologies and data presented in this guide provide a solid foundation for further investigation into the physiological and pathological roles of this oxidized endocannabinoid. Future research should focus on determining the precise quantitative measures for its interaction with FAAH and TRPV1 to fully elucidate its potential as a pharmacological tool and therapeutic lead.

References

15(S)-HETE Ethanolamide: A Technical Guide on its Interaction with Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Core Finding: 15(S)-HETE Ethanolamide is a Weak Cannabinoid Receptor 1 (CB1) Agonist with No Appreciable Affinity for the Cannabinoid Receptor 2 (CB2).

This technical guide provides an in-depth analysis of 15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide), a metabolite of the endocannabinoid anandamide (B1667382) (AEA), and its activity at cannabinoid receptors. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Data Presentation

The interaction of 15(S)-HETE Ethanolamide with cannabinoid receptors is characterized by a significant difference in affinity between the CB1 and CB2 receptor subtypes.

| Compound | Receptor | Parameter | Value (nM) | Comparative Ligand | Comparative Value (nM) |

| 15(S)-HETE Ethanolamide | Human CB1 | Kᵢ | 600[1] | Anandamide (AEA) | 90[1] |

| 15(S)-HETE Ethanolamide | Human CB2 | Kᵢ | No significant binding reported | - | - |

Note: The binding affinity (Kᵢ) is a measure of how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. The data indicates that 15(S)-HETE Ethanolamide is significantly less potent than anandamide at the CB1 receptor.[1] Research has shown that 15(S)-HETE-EA does not bind to human CB2 receptors expressed in CHO cells or to CB2 receptors in rat spleen membranes.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the cannabinoid receptor activity of compounds like 15(S)-HETE Ethanolamide.

Competitive Radioligand Binding Assay for Kᵢ Determination

This assay is used to determine the binding affinity of an unlabeled test compound (15(S)-HETE Ethanolamide) by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

a) Materials:

-

Receptor Source: Cell membranes prepared from cells heterologously expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells), or native tissue preparations (e.g., rat brain membranes for CB1).

-

Radioligand: A high-affinity cannabinoid receptor radioligand, such as [³H]CP55,940 or [³H]SR141716A.

-

Test Compound: 15(S)-HETE Ethanolamide.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor agonist (e.g., WIN 55,212-2) or antagonist.

-

Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂, and BSA.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

b) Method:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are thawed on ice and homogenized in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: The assay is typically performed in a 96-well plate format. A constant concentration of the radioligand is added to each well.

-

Competition: Increasing concentrations of the unlabeled test compound (15(S)-HETE Ethanolamide) are added to the wells.

-

Incubation: The receptor membranes are added to the wells to initiate the binding reaction. The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity (Agonism)

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is a direct measure of receptor activation.

a) Materials:

-

Receptor Source: Cell membranes expressing CB1 or CB2 receptors.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: 15(S)-HETE Ethanolamide.

-

Agonist Control: A known full agonist for the respective receptor (e.g., CP55,940).

-

Basal Control: No agonist added.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂, NaCl, EDTA, and GDP.

-

Filtration Apparatus and Scintillation Counter.

b) Method:

-

Membrane Preparation: Similar to the binding assay, cell membranes are prepared and protein concentration is determined.

-

Assay Setup: The assay is performed in a 96-well plate. Membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

Agonist Stimulation: Increasing concentrations of the test compound (15(S)-HETE Ethanolamide) are added to the wells.

-

Initiation of Reaction: [³⁵S]GTPγS is added to all wells to start the binding reaction.

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: Filters are washed with ice-cold buffer.

-

Detection: Radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as a dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response elicited by the agonist relative to a full agonist).

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic conversion of Anandamide to 15(S)-HETE Ethanolamide.

Caption: Simplified CB1 receptor downstream signaling cascade.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a [³⁵S]GTPγS functional assay.

References

An In-depth Technical Guide to the Biological Functions of 15(S)-HETE Ethanolamide in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA), also known as 15(S)-HAEA, is an oxygenated metabolite of the endocannabinoid anandamide (B1667382) (AEA). As a member of the N-acylethanolamine (NAE) family of signaling lipids, its presence and functions within the central nervous system (CNS) are of growing interest. This document provides a comprehensive overview of the biosynthesis, metabolism, molecular targets, and putative physiological roles of 15(S)-HETE-EA in the CNS. Quantitative data are summarized, and detailed experimental protocols for studying this molecule are provided to facilitate further research and drug development efforts.

Biosynthesis and Metabolism

The metabolic pathway of 15(S)-HETE-EA is intrinsically linked to the endocannabinoid system, particularly the synthesis and degradation of anandamide.

Biosynthesis

15(S)-HETE-EA is not synthesized de novo but is formed through the enzymatic oxygenation of anandamide (AEA). The primary enzyme responsible for this conversion is 15-lipoxygenase (15-LOX). In the CNS, 12/15-lipoxygenase (12/15-LOX) is expressed in neurons and can metabolize arachidonic acid and its derivatives. The process involves the conversion of AEA into an unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HpETE-EA), which is then rapidly reduced to the more stable 15(S)-HETE-EA.

Metabolism and Degradation

The primary route for the degradation of NAEs, including 15(S)-HETE-EA, is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that cleaves the amide bond, breaking down 15(S)-HETE-EA into 15(S)-HETE and ethanolamine.[1] This hydrolysis terminates the signaling activity of the ethanolamide and releases 15(S)-HETE, a bioactive lipid in its own right with distinct signaling properties. 15(S)-HETE-EA itself has been shown to be an inhibitor of FAAH, suggesting a potential feedback mechanism where the metabolite can regulate the activity of its own degrading enzyme.[2]

Molecular Targets and Signaling Pathways

The biological functions of 15(S)-HETE-EA are mediated through its interaction with several key proteins in the CNS. Its actions can be direct or indirect, mediated by its primary metabolite, 15(S)-HETE.

Direct Targets

-

Cannabinoid Receptor 1 (CB1): 15(S)-HETE-EA is a ligand for the CB1 receptor, a G-protein coupled receptor highly expressed in the CNS. However, its affinity is significantly lower than that of anandamide.[2] Binding to CB1 receptors typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. The physiological relevance of this lower-affinity binding in the CNS remains to be fully elucidated.

-

Fatty Acid Amide Hydrolase (FAAH): 15(S)-HETE-EA acts as an inhibitor of FAAH.[2] By inhibiting this enzyme, it can prevent its own breakdown and also increase the levels of other FAAH substrates, such as anandamide, thereby potentiating endocannabinoid signaling. This represents a potential mechanism for regulating neuronal function and neuroinflammation.[3]

Indirect Signaling via 15(S)-HETE

The hydrolysis of 15(S)-HETE-EA by FAAH releases 15(S)-HETE, which can then activate peroxisome proliferator-activated receptors (PPARs).

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 15(S)-HETE is an endogenous agonist for PPARγ, a nuclear receptor that functions as a transcription factor.[4][5] In the context of the CNS, activation of PPARγ is strongly associated with neuroprotection and anti-inflammatory effects.[6] PPARγ activation can inhibit the expression of pro-inflammatory factors such as nuclear factor-κB (NF-κB), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6] Therefore, the conversion of 15(S)-HETE-EA to 15(S)-HETE may represent a key step in a pathway that resolves neuroinflammation, particularly in conditions like cerebral ischemia.[6]

Putative Targets

-

Transient Receptor Potential Vanilloid 1 (TRPV1): Anandamide and other related N-acyl amides are known agonists of the TRPV1 channel, a non-selective cation channel involved in nociception and temperature sensing.[7][8] While direct activation of TRPV1 by 15(S)-HETE-EA has not been definitively established, other lipoxygenase metabolites of arachidonic acid can activate this channel.[7] Given the structural similarities, TRPV1 remains a plausible, yet unconfirmed, target for 15(S)-HETE-EA in the CNS.

Physiological and Pathophysiological Roles in the CNS

While research specifically targeting 15(S)-HETE-EA in the CNS is limited, its functions can be inferred from its metabolic relationships with anandamide and 15(S)-HETE.

-

Neuroprotection and Anti-inflammation: The most compelling putative role for 15(S)-HETE-EA is in neuroprotection, particularly following ischemic events.[6] The pathway involves its hydrolysis to 15(S)-HETE, which subsequently activates PPARγ to suppress the post-ischemic inflammatory response.[6] This suggests that up-regulation of the 15-LOX pathway in neurons could be an endogenous protective mechanism.

-

Modulation of Endocannabinoid Tone: Through its inhibition of FAAH, 15(S)-HETE-EA can elevate local concentrations of anandamide. This action could contribute to the broad spectrum of functions regulated by anandamide, including synaptic plasticity, mood, appetite, and pain perception, without directly activating CB1 receptors with high potency.[3]

-

Traumatic Brain Injury (TBI): N-acylethanolamines as a class are implicated in the response to TBI.[9] The inflammatory cascade initiated by primary injury could be a context where the anti-inflammatory potential of the 15(S)-HETE-EA/15(S)-HETE/PPARγ axis is particularly relevant.

Quantitative Data Summary

The following table summarizes the key quantitative parameters available for 15(S)-HETE-EA and its primary metabolite, 15(S)-HETE.

| Compound | Target | Parameter | Value | Species | Comments | Reference |

| 15(S)-HETE Ethanolamide | CB1 Receptor | Ki | 600 nM | Human | Less potent than Anandamide (Ki = 90 nM). | [2] |

| 15(S)-HETE Ethanolamide | FAAH | - | Inhibitor | - | Quantitative IC50 value not widely reported. | [2] |

| 15(S)-HETE | PPARγ | IC50 | ~30 µM | Human | For inhibition of PC3 cell proliferation via PPARγ. | [5] |

| 15(S)-HETE | PPARγ | - | >2-fold induction | Human | At 10 µM in a PPAR-dependent transcription assay. | [5] |

| 15(S)-HETE | PPARβ/δ | - | Agonist | Human, Mouse | Preferential agonist for PPARβ/δ over PPARα and PPARγ. | [10] |

Detailed Experimental Protocols

Quantification of 15(S)-HETE-EA in CNS Tissue by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of NAEs from brain tissue.[11][12][13][14]

-

Tissue Homogenization:

-

Rapidly dissect the brain region of interest and immediately freeze in liquid nitrogen to prevent enzymatic degradation.[13]

-

Weigh the frozen tissue (~50-100 mg).

-

Homogenize the tissue in 1 mL of ice-cold acetonitrile (B52724) (ACN) containing a deuterated internal standard (e.g., AEA-d8). A bead beater or glass/Teflon homogenizer can be used.

-

-

Lipid Extraction:

-

Vortex the homogenate vigorously for 5 minutes at 4°C.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

-

Carefully collect the supernatant, which contains the lipid fraction.

-

-

Sample Cleanup (Solid-Phase Extraction - Optional but Recommended):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of ethanol:toluene 9:1 v/v).[11]

-

For cleaner samples, a C18 solid-phase extraction (SPE) step can be employed to remove more polar and non-polar interfering compounds.

-

-

LC-MS/MS Analysis:

-

Column: Use a C18 column suitable for lipid analysis (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm).[11]

-

Mobile Phase A: Water with 0.1% formic acid.

-